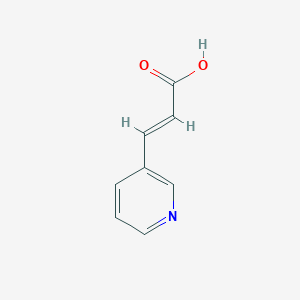

trans-3-(3-Pyridyl)acrylic acid

Description

Properties

IUPAC Name |

(E)-3-pyridin-3-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-6H,(H,10,11)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVORVXMOLQFMO-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701305000 | |

| Record name | trans-3-(3-Pyridyl)acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to beige crystalline powder; [Acros Organics MSDS] | |

| Record name | 3-Pyridylacrylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21635 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>22.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24781203 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

19337-97-4, 1126-74-5 | |

| Record name | trans-3-(3-Pyridyl)acrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19337-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridylacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3-Pyridineacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019337974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3-(3-Pyridyl)acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-pyridylacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenoic acid, 3-(3-pyridinyl)-, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: trans-3-(3-Pyridyl)acrylic Acid

CAS Number: 19337-97-4

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of trans-3-(3-Pyridyl)acrylic acid, a molecule of significant interest in coordination chemistry and with potential applications in antiviral drug development. This document consolidates key physicochemical data, spectroscopic information, a detailed synthesis protocol, and insights into its biological activity.

Physicochemical and Spectroscopic Data

This compound is a solid, bifunctional organic compound.[1] Its key quantitative properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 19337-97-4 | [1][2] |

| Molecular Formula | C₈H₇NO₂ | [1][2] |

| Molecular Weight | 149.15 g/mol | [1][2] |

| Melting Point | 232-235 °C (decomposes) | [2] |

| Appearance | White to off-white solid | [2] |

| SMILES | O=C(O)/C=C/c1cccnc1 | [3] |

| InChI Key | VUVORVXMOLQFMO-ONEGZZNKSA-N | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the vinyl and pyridyl protons. In DMSO-d₆, the following chemical shifts (δ) in ppm are observed: 12.6 (s, 1H, COOH), 8.87 (d, 1H), 8.60 (dd, 1H), 8.16 (d, 1H), 7.64 (d, 1H, J=16.1 Hz), 7.46 (dd, 1H), 6.71 (d, 1H, J=16.1 Hz).[4]

Mass Spectrometry: The mass spectrum of the head-to-tail dimer of 3-pyridylacrylic acid shows an (M-1)⁻ peak at m/z 297.13, confirming the dimerization.[5]

Infrared (IR) Spectroscopy: The FTIR spectrum of acrylic acid, a related compound, shows a powerful peak for the C=O group at a wavelength of 1750 cm⁻¹.[7] The spectrum of polyacrylates, derived from acrylic acid, is characterized by strong absorptions around 1700, 1200, and 1100 cm⁻¹ corresponding to the C=O, C-C-O, and O-C-C stretching vibrations of the ester group.[8]

Synthesis of this compound

The primary synthetic route to this compound is the Knoevenagel-Doebner condensation.[9][10] This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, followed by decarboxylation.[9]

Experimental Protocol: Knoevenagel-Doebner Condensation

This protocol is adapted from a general procedure for the synthesis of phenolic acids and can be applied to the synthesis of this compound.[11]

Materials:

-

3-Pyridinecarboxaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine (catalyst)

-

Hydrochloric acid (for precipitation)

-

Ethanol (for washing)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-pyridinecarboxaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add concentrated hydrochloric acid to the cooled reaction mixture with stirring until the pH is acidic, leading to the precipitation of the crude product.

-

Collect the precipitate by vacuum filtration.

-

Wash the crude product with cold water and then with a small amount of cold ethanol to remove impurities.

-

Dry the purified this compound under vacuum.

Biological Activity and Applications

This compound has demonstrated notable antiviral activity, particularly against the Tobacco Mosaic Virus (TMV).[12][13][14] This has positioned it as a lead compound for the development of novel plant protection agents.

Antiviral Activity against Tobacco Mosaic Virus (TMV)

Studies have shown that trans-3-aryl acrylic acids exhibit significant antiviral activity against TMV, with some derivatives showing higher efficacy than the commercial antiviral agent, Ribavirin.[12][13]

Experimental Protocol: Half-Leaf Method for Antiviral Assay

This method is a standard procedure for evaluating the in vivo antiviral activity of compounds against TMV.[15]

-

Virus Inoculation: The upper leaves of a suitable host plant (e.g., Nicotiana tabacum) are mechanically inoculated with a TMV suspension.

-

Compound Application: The test compound, dissolved in a suitable solvent, is applied to one half of the inoculated leaves, while the other half is treated with the solvent as a control.

-

Incubation: The plants are kept in a controlled environment (e.g., greenhouse) for a specified period to allow for the development of local lesions.

-

Evaluation: The number of local lesions on the treated and control halves of the leaves are counted.

-

Calculation of Inhibition Rate: The antiviral activity is expressed as the percentage of inhibition, calculated using the formula: Inhibition Rate (%) = [(C - T) / C] × 100 where C is the number of lesions on the control half and T is the number of lesions on the treated half.

Mechanism of Antiviral Action

The antiviral mechanism of trans-3-aryl acrylic acids against TMV is believed to involve the inhibition of virus assembly. While the precise molecular interactions are still under investigation, it is hypothesized that these compounds may interfere with the polymerization of the TMV coat protein, a crucial step in the formation of new virus particles.[15]

Potential Interaction with Plant Defense Signaling Pathways

While direct evidence for the interaction of this compound with specific plant signaling pathways is currently limited, its antiviral activity suggests a potential modulation of the host's defense mechanisms. The jasmonate signaling pathway is a key component of the plant's induced systemic resistance to a broad range of pathogens, including viruses.[16][17][18]

The jasmonate signaling pathway is initiated by the perception of stress signals, leading to the synthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). JA-Ile binds to the COI1 receptor, an F-box protein that is part of an SCF E3 ubiquitin ligase complex. This binding event targets JAZ repressor proteins for degradation by the 26S proteasome. The degradation of JAZ repressors releases transcription factors, such as MYC2, which then activate the expression of a wide array of defense-related genes.

Other Applications

Beyond its potential in agriculture, this compound serves as a versatile building block in materials science. Its bifunctional nature, possessing both a carboxylic acid group and a pyridine ring, makes it an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs).[1] These materials have potential applications in areas such as gas storage, catalysis, and luminescence.

Safety Information

This compound is classified as an irritant.[2] It may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling this compound.

Conclusion

This compound is a compound with a rich chemical profile and promising applications. Its straightforward synthesis via the Knoevenagel-Doebner condensation makes it an accessible building block for further research and development. The significant antiviral activity against TMV warrants further investigation into its precise mechanism of action and its potential to induce plant defense signaling pathways. As research continues, this compound and its derivatives may play an increasingly important role in the development of novel antiviral agents and advanced materials.

References

- 1. This compound 99 19337-97-4 [sigmaaldrich.com]

- 2. 反-3-(3-吡啶基)烯丙酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 19337-97-4|this compound| Ambeed [ambeed.com]

- 4. 3-(3-PYRIDYL)ACRYLIC ACID(19337-97-4) 1H NMR [m.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. Knoevenagel Condensation [organic-chemistry.org]

- 10. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]

- 12. Discovery and SARs of Trans-3-Aryl Acrylic Acids and Their Analogs as Novel Anti- Tobacco Mosaic Virus (TMV) Agents | PLOS One [journals.plos.org]

- 13. Discovery and SARs of Trans-3-Aryl Acrylic Acids and Their Analogs as Novel Anti- Tobacco Mosaic Virus (TMV) Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphonate on Tobacco Mosaic Virus [mdpi.com]

- 16. Manipulation of Jasmonate Signaling by Plant Viruses and Their Insect Vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physical Properties of trans-3-(3-Pyridyl)acrylic Acid

This technical guide provides a comprehensive overview of the core physical properties of trans-3-(3-Pyridyl)acrylic acid, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

This compound is a bifunctional ligand with both hard and soft coordination sites, making it a valuable building block in the synthesis of heterometallic complexes and pharmaceutical intermediates.[1][2] It presents as a white to off-white solid.[2]

Data Summary

The quantitative physical and chemical data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₂ | [3] |

| Molecular Weight | 149.15 g/mol | [3] |

| Melting Point | 232-235 °C (decomposes) | [3] |

| Boiling Point (Predicted) | 307.6 ± 17.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.261 ± 0.06 g/cm³ | |

| pKa (Predicted) | 3.13 ± 0.10 | [2] |

| Appearance | White to off-white solid | [2] |

| CAS Number | 19337-97-4 | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in DMSO-d₆ shows characteristic peaks corresponding to its structure. The assignments are as follows: A broad singlet for the carboxylic acid proton is observed around 12.6 ppm. The pyridyl protons appear as multiplets in the aromatic region, with signals at approximately 8.87 ppm, 8.60 ppm, 8.16 ppm, and 7.46 ppm. The vinylic protons appear as doublets at approximately 7.64 ppm and 6.71 ppm, with a large coupling constant (J = 16.1 Hz) confirming the trans configuration.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. While a specific spectrum for the title compound was not found in the search results, related compounds have been analyzed, showing characteristic peaks for the carboxyl carbon, the vinylic carbons, and the carbons of the pyridine ring.[5]

Infrared (IR) Spectroscopy

The IR spectrum of acrylic acid derivatives typically shows a strong carbonyl (C=O) stretching band from the carboxylic acid group around 1700 cm⁻¹. The O-H stretching of the carboxylic acid appears as a broad band in the region of 3300-2500 cm⁻¹. The C=C stretching of the vinyl group is observed around 1630 cm⁻¹. The C-H out-of-plane bending of the trans double bond gives a characteristic band around 980 cm⁻¹.[6]

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below.

Melting Point Determination

The melting point of this compound is determined using a capillary melting point apparatus.

Protocol:

-

A small, dry sample of the crystalline compound is finely powdered.

-

The powder is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate, typically starting with a rapid ramp to a temperature just below the expected melting point, and then reducing the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[7]

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid. For this compound, decomposition is observed along with melting.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are recorded on a spectrometer, typically operating at 300 MHz or higher for ¹H NMR.

¹H NMR Protocol:

-

Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

The sample is placed in the NMR spectrometer.

-

The spectrum is acquired using a standard pulse sequence.

-

The resulting Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Attenuated Total Reflectance (ATR)-FTIR Protocol:

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The IR spectrum is recorded by co-adding multiple scans to improve the signal-to-noise ratio.

-

The background spectrum (of the empty ATR crystal) is automatically subtracted from the sample spectrum.

-

The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.

Synthesis Workflow

The synthesis of this compound is typically achieved via a Knoevenagel condensation reaction between 3-pyridinecarboxaldehyde and malonic acid in the presence of a basic catalyst.

Caption: Synthetic workflow for this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Cas 19337-97-4,3-(3-PYRIDYL)ACRYLIC ACID | lookchem [lookchem.com]

- 3. This compound 99 19337-97-4 [sigmaaldrich.com]

- 4. 3-(3-PYRIDYL)ACRYLIC ACID(19337-97-4) 1H NMR spectrum [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. mt.com [mt.com]

A Technical Guide to trans-3-(3-Pyridyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-3-(3-Pyridyl)acrylic acid, focusing on its core physicochemical properties, analytical methodologies, and applications. The information is tailored for professionals in research and development who require detailed, actionable data.

Core Physicochemical Properties

This compound is a bifunctional organic compound notable for its use as a building block, or ligand, in the synthesis of complex chemical structures.[1] Its molecular structure incorporates a pyridine ring, a carboxylic acid group, and a trans-configured carbon-carbon double bond. This unique combination of features makes it a valuable component in the development of coordination polymers and other advanced materials.[1]

Data Summary

The fundamental quantitative data for this compound are summarized in the table below for quick reference.

| Property | Value | References |

| Molecular Weight | 149.15 g/mol | [1] |

| Chemical Formula | C₈H₇NO₂ | [1] |

| CAS Number | 19337-97-4 | |

| Physical Form | White solid/powder | |

| Melting Point | 232-235 °C (decomposes) | |

| SMILES String | O=C(O)/C=C/c1cnccc1 | |

| InChI Key | VUVORVXMOLQFMO-ONEGZZNKSA-N |

Experimental Protocols & Characterization

Accurate characterization of this compound is critical for its application in synthesis and drug development. Standard analytical techniques include spectroscopic and chromatographic methods.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a precise method for determining the purity of this compound. A reverse-phase method with ion suppression is effective for this polar, low-molecular-weight compound.

Objective: To quantify the purity of a this compound sample.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Autosampler and data acquisition software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (H₃PO₄)

Chromatographic Conditions:

-

Mobile Phase: 96:4 (v/v) mixture of water and acetonitrile, with 0.1% phosphoric acid added to suppress the ionization of the carboxylic acid group.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of 1 mg/mL. Create a series of dilutions (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL) for a calibration curve.

-

Sample Preparation: Prepare a sample solution by dissolving the test material in the mobile phase to a final concentration of approximately 0.5 mg/mL.

-

Analysis: Inject the standard solutions followed by the sample solution into the HPLC system.

-

Quantification: Calculate the area under the peak for this compound in the sample chromatogram. Determine the purity by comparing this area to the calibration curve generated from the reference standards.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The acidic proton of the carboxyl group typically appears as a broad singlet far downfield, often around 10-12 ppm.[2][3][4][5] Protons on the pyridine ring and the vinyl group will have characteristic shifts and coupling patterns.

-

¹³C NMR: The carboxyl carbon is expected to resonate in the range of 165-185 ppm.[2]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) is a suitable technique for determining the molecular weight of this compound. In negative ion mode, a prominent peak at m/z 297.13, corresponding to the (M-1) peak of a dimer, has been observed in some studies.[6]

Applications and Workflow Visualization

The primary application of this compound is as an organic linker to construct coordination polymers, including 3D heterometallic frameworks that may exhibit luminescence properties.[1] The workflow for synthesizing and validating a product based on this molecule involves several key stages, from initial reaction to final quality control.

Experimental Workflow: Synthesis and Quality Control

The following diagram illustrates a typical workflow for the synthesis and subsequent quality control of a product derived from this compound, such as a coordination polymer or an ester.

Caption: A logical workflow for the synthesis, purification, and analytical characterization of a final product.

References

- 1. trans-3-(3-ピリジル)アクリル酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

Synthesis of trans-3-(3-Pyridyl)acrylic acid from 3-pyridinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of trans-3-(3-Pyridyl)acrylic acid, a valuable building block in medicinal chemistry and materials science. The primary focus is on the Knoevenagel-Doebner condensation reaction, for which a detailed experimental protocol is provided. Spectroscopic data, including 1H and 13C Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, are presented for the characterization of the final product. Additionally, an overview of the Perkin reaction as an alternative synthetic route is discussed. This guide also touches upon the known biological activities of this compound and its derivatives, providing context for its relevance in drug development.

Introduction

This compound is a versatile organic compound characterized by a pyridine ring conjugated to an acrylic acid moiety. This unique structure, possessing both a hydrogen bond acceptor (pyridine nitrogen) and a hydrogen bond donor/acceptor (carboxylic acid), makes it a valuable synthon for the development of novel pharmaceutical agents and functional materials.[1] Its derivatives have been investigated for a range of biological activities, including antiviral properties.[2] This guide details the practical synthesis and characterization of this important molecule.

Synthetic Methodologies

The synthesis of this compound from 3-pyridinecarboxaldehyde can be primarily achieved through two named reactions: the Knoevenagel-Doebner condensation and the Perkin reaction.

Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner condensation is the most common and efficient method for the synthesis of this compound. This reaction involves the condensation of 3-pyridinecarboxaldehyde with malonic acid in the presence of a basic catalyst, typically pyridine, often with a catalytic amount of piperidine. The reaction proceeds via a decarboxylative condensation mechanism to yield the α,β-unsaturated carboxylic acid.

Caption: Knoevenagel-Doebner Reaction Scheme

This protocol is adapted from established procedures for similar pyridylacrylic acids.

Materials:

-

3-Pyridinecarboxaldehyde

-

Malonic Acid

-

Pyridine (anhydrous)

-

Piperidine

-

Hydrochloric Acid (concentrated)

-

Ethanol

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid (1.2 equivalents) in anhydrous pyridine (3-5 mL per gram of aldehyde).

-

To this solution, add 3-pyridinecarboxaldehyde (1.0 equivalent).

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Heat the reaction mixture to reflux (approximately 115°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then in an ice bath.

-

Slowly add concentrated hydrochloric acid dropwise with stirring until the pH is acidic, leading to the precipitation of the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol/water to afford pure this compound as a white to off-white solid.

Purification:

Recrystallization is the primary method for purifying the final product. The choice of solvent may be optimized, but an ethanol/water mixture is generally effective. The purity can be assessed by melting point determination and spectroscopic methods.

Perkin Reaction

The Perkin reaction offers an alternative route for the synthesis of α,β-unsaturated aromatic acids.[3][4] This reaction involves the condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid.[3][4] For the synthesis of this compound, this would involve the reaction of 3-pyridinecarboxaldehyde with acetic anhydride and a base like sodium acetate.[4]

Caption: Perkin Reaction Scheme

While the Perkin reaction is a classic method for cinnamic acid synthesis, its application to pyridinecarboxaldehydes can be less straightforward, and yields may be lower compared to the Knoevenagel-Doebner condensation.

Data Presentation

Reaction Parameters and Yields

| Parameter | Knoevenagel-Doebner Condensation | Perkin Reaction |

| Aldehyde | 3-Pyridinecarboxaldehyde | 3-Pyridinecarboxaldehyde |

| Carbonyl Source | Malonic Acid | Acetic Anhydride |

| Catalyst/Base | Pyridine / Piperidine | Sodium Acetate |

| Solvent | Pyridine | (Often neat) |

| Temperature | Reflux (~115°C) | High temperatures required |

| Typical Yield | Generally high | Variable, often lower |

Physical and Spectroscopic Data

| Property | Data |

| Molecular Formula | C₈H₇NO₂ |

| Molecular Weight | 149.15 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 232-235 °C (decomposes)[5] |

| CAS Number | 19337-97-4[5] |

1H NMR (DMSO-d6, 300 MHz): [2]

| Chemical Shift (ppm) | Multiplicity | Assignment | Coupling Constant (J, Hz) |

| 12.6 | br s | -COOH | - |

| 8.87 | s | H-2 (pyridyl) | - |

| 8.60 | d | H-6 (pyridyl) | 4.7 |

| 8.16 | d | H-4 (pyridyl) | 8.0 |

| 7.64 | d | α-H (vinylic) | 16.1 |

| 7.46 | dd | H-5 (pyridyl) | 8.0, 4.7 |

| 6.71 | d | β-H (vinylic) | 16.1 |

13C NMR (DMSO-d6, 75 MHz) - Predicted Shifts:

| Chemical Shift (ppm) | Assignment |

| ~167 | -COOH |

| ~151 | C-6 (pyridyl) |

| ~149 | C-2 (pyridyl) |

| ~141 | α-C (vinylic) |

| ~135 | C-4 (pyridyl) |

| ~131 | C-3 (pyridyl) |

| ~124 | C-5 (pyridyl) |

| ~122 | β-C (vinylic) |

FTIR (KBr, cm-1):

| Wavenumber (cm-1) | Assignment |

| ~3400-2500 | O-H stretch (broad, carboxylic acid) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1640 | C=C stretch (vinylic) |

| ~1590, 1480, 1420 | C=C and C=N stretches (aromatic) |

| ~980 | =C-H bend (trans-vinylic) |

Experimental Workflow

Caption: General Experimental Workflow

Biological Significance and Signaling Pathways

This compound and its derivatives have garnered interest in the field of drug discovery. Notably, the parent compound has demonstrated antiviral activity against the Tobacco Mosaic Virus (TMV).[2] While the precise mechanism of action is not fully elucidated, it is hypothesized to interfere with viral replication or assembly.

Derivatives of pyridylacrylic acid are being explored for a range of therapeutic applications. For instance, they serve as intermediates in the synthesis of aminomethyl benzimidazoles, which act as inhibitors of gelatinase B, and in the preparation of aminopyridines as antibacterial enoyl acyl carrier protein reductase inhibitors.

Currently, there is a lack of direct evidence in the scientific literature implicating this compound itself in specific cellular signaling pathways in human or animal models. However, the broader class of cinnamic acids and their derivatives are known to interact with various biological targets. The investigation into the biological activity of pyridylacrylic acid derivatives is an active area of research, and future studies may reveal their interactions with specific signaling cascades.

Conclusion

The synthesis of this compound is most effectively achieved via the Knoevenagel-Doebner condensation of 3-pyridinecarboxaldehyde and malonic acid. This method provides good yields of the desired trans-isomer. The product can be readily purified by recrystallization and characterized using standard spectroscopic techniques. The biological activity of this compound and its derivatives underscores their potential in the development of new therapeutic agents. This guide provides a comprehensive foundation for the synthesis and understanding of this important chemical entity for researchers in the pharmaceutical and chemical sciences.

References

A Technical Guide to the Solubility of trans-3-(3-Pyridyl)acrylic Acid in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of trans-3-(3-Pyridyl)acrylic acid. Due to a lack of publicly available quantitative solubility data, this document focuses on providing detailed experimental protocols for solubility determination and qualitative solubility predictions to empower researchers in their studies.

Introduction

This compound is a versatile organic compound utilized as a building block in the synthesis of pharmaceuticals and other complex molecules. Its solubility is a critical physicochemical property that influences reaction kinetics, purification, formulation, and bioavailability. This guide outlines the methodologies to accurately determine its solubility in various common solvents.

Physicochemical Properties

A summary of key physicochemical properties of this compound is presented below:

| Property | Value |

| Molecular Formula | C₈H₇NO₂ |

| Molecular Weight | 149.15 g/mol |

| Appearance | Solid |

| Melting Point | 232-235 °C (decomposes) |

Solubility Profile

Key Structural Features Influencing Solubility:

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to solubility in protic solvents.

-

Carboxylic Acid Group: This group can act as both a hydrogen bond donor and acceptor, enhancing solubility in polar solvents, particularly water. The solubility in aqueous media is expected to be highly pH-dependent.

-

Aromatic System: The aromatic nature of the pyridine ring can lead to pi-pi stacking interactions, which may influence crystal lattice energy and, consequently, solubility.

A qualitative solubility prediction is summarized in the table below. It is imperative to note that these are estimations and must be confirmed through experimental measurement.

| Solvent | Predicted Qualitative Solubility | Rationale |

| Water | Sparingly soluble to soluble, pH-dependent | The carboxylic acid and pyridine groups can hydrogen bond with water. Solubility is expected to increase significantly at pH values above the pKa of the carboxylic acid and below the pKa of the pyridinium ion. |

| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding with the solute. |

| Ethanol | Soluble | Polar protic solvent capable of hydrogen bonding with the solute. |

| Acetone | Sparingly soluble | Polar aprotic solvent, less effective at solvating the carboxylic acid proton compared to protic solvents. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent capable of disrupting crystal lattice forces and forming strong hydrogen bonds. |

| Dichloromethane | Sparingly soluble to insoluble | A less polar solvent, unlikely to effectively solvate the polar functional groups of the molecule. |

| Hexane | Insoluble | Non-polar solvent, incapable of interacting favorably with the polar solute. |

Experimental Protocol for Solubility Determination

The most widely accepted method for determining the equilibrium solubility of a compound is the Saturation Shake-Flask Method .[1] This method allows for the determination of the thermodynamic equilibrium solubility.

4.1. Materials

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, DMSO)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[1] Preliminary studies can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot using a syringe filter to remove any remaining microscopic particles.

-

Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

4.3. Quantification

The concentration of this compound in the diluted samples can be determined using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

HPLC Method:

-

Develop an HPLC method with a suitable column (e.g., C18) and mobile phase.

-

Prepare a series of calibration standards of known concentrations of this compound.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the unknown samples from the calibration curve.

-

-

UV-Vis Spectroscopy Method:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

Prepare a series of calibration standards and measure their absorbance at λmax.

-

Construct a calibration curve according to the Beer-Lambert Law.

-

Measure the absorbance of the diluted samples and calculate the concentration.

-

4.4. Data Analysis

Calculate the solubility by multiplying the determined concentration of the diluted sample by the dilution factor. The results should be reported in units such as mg/mL or mol/L at the specified temperature. It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.[2]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining the equilibrium solubility of a compound.

Conclusion

While quantitative data on the solubility of this compound is not extensively documented, its molecular structure suggests solubility in polar solvents, with a notable pH dependency in aqueous media. For researchers and drug development professionals, the experimental determination of this property is crucial. The detailed shake-flask protocol provided in this guide serves as a robust methodology for obtaining accurate and reliable solubility data, which is fundamental for the successful application and development of this compound.

References

In-Depth Technical Guide: Physicochemical Properties of trans-3-(3-Pyridyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of trans-3-(3-Pyridyl)acrylic acid, a key physicochemical parameter for substance identification, purity assessment, and formulation development. This document includes tabulated melting point data from various sources, a detailed experimental protocol for its determination via the capillary method, and a logical workflow for its synthesis.

Core Physicochemical Data: Melting Point

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point is a fundamental property used to characterize a compound and is sensitive to impurities, which tend to depress and broaden the melting range.

Quantitative Data Summary

The experimentally determined melting point of this compound is presented in the table below. The data indicates that the compound decomposes upon melting.

| Parameter | Reported Value (°C) | Source |

| Melting Point | 232-235 (with decomposition) | Sigma-Aldrich[1] |

| Melting Point | 234.0 - 238.0 | Tokyo Chemical Industry |

Experimental Protocol: Capillary Melting Point Determination

The following is a standardized procedure for determining the melting point of this compound using the capillary method. This method is widely accepted and recognized by various pharmacopeias.[2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[3]

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation:

-

Loading the Capillary Tube:

-

Melting Point Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to a temperature approximately 15-20°C below the expected melting point of 232°C.[4]

-

Once this temperature is reached, reduce the heating rate to 1-2°C per minute.[4] A slow heating rate is crucial for an accurate determination.[3]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (the completion of melting).

-

The melting point is reported as the range between these two temperatures. Note any signs of decomposition, such as darkening or gas evolution.

-

-

Repeatability:

-

Allow the apparatus to cool significantly before performing a second measurement with a fresh capillary tube and sample.[4]

-

Conduct at least two independent measurements to ensure the reproducibility of the results.

-

Synthesis Workflow

This compound can be synthesized via a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group. For the synthesis of this compound, 3-pyridinecarboxaldehyde is reacted with malonic acid.

Caption: Synthesis of this compound.

Biological Context

While a detailed signaling pathway has not been fully elucidated in publicly available literature, this compound has demonstrated antiviral activity, notably against the Tobacco Mosaic Virus (TMV). Further research into its mechanism of action could be a valuable endeavor for drug development professionals, particularly in the agrochemical and biomedical fields. The pyridine and acrylic acid moieties are common pharmacophores in various bioactive molecules.

References

A Comprehensive Technical Review of 3-Pyridineacrylic Acid: Synthesis, Properties, and Applications in Drug Development

Abstract

3-Pyridineacrylic acid, also known as trans-3-(3-pyridyl)acrylic acid, is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry, organic synthesis, and material science. Its structure, featuring a pyridine ring conjugated with an acrylic acid moiety, provides multiple reactive sites for chemical modification. The primary synthetic route to this compound is the Knoevenagel condensation. As a bifunctional molecule, it participates in a variety of reactions, including Michael additions, cycloadditions, and esterifications, enabling the synthesis of a diverse range of derivatives. These derivatives have demonstrated significant biological potential, including antimicrobial, antiviral, and enzyme-inhibiting activities. Notably, 3-pyridineacrylic acid is a key intermediate in the development of inhibitors for bacterial enoyl-acyl carrier protein reductase and gelatinase B. This review provides an in-depth guide to its synthesis, physicochemical properties, chemical reactivity, and applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

3-Pyridineacrylic acid is a white to off-white crystalline solid. Its bifunctional nature, containing both a basic pyridine ring and an acidic carboxylic acid group, makes it a valuable ligand in coordination chemistry.[1] The key physicochemical properties are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO₂ | [1][2] |

| Molecular Weight | 149.15 g/mol | [1][2][3] |

| Melting Point | 232-235 °C (decomposes) | [1][2][3] |

| Boiling Point | 307.6 °C at 760 mmHg | [1] |

| Density | 1.261 g/cm³ | [1] |

| Flash Point | 139.8 °C | [1][2] |

| pKa | 3.13 ± 0.10 (Predicted) | [1][2] |

| Appearance | White to off-white crystalline powder | [1][2] |

| CAS Number | 19337-97-4 (for trans isomer) | [1][3] |

Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectra, are available and crucial for the characterization of 3-pyridineacrylic acid and its derivatives.[4][5][6] The acidic proton of the carboxylic acid typically appears far downfield in the ¹H NMR spectrum, around 10–12 ppm.[7] The α,β-unsaturated system and the pyridine ring protons show characteristic signals in the aromatic and vinylic regions.[5] In IR spectroscopy, the compound exhibits a very broad O-H stretching absorption from 2500 to 3300 cm⁻¹ and a strong carbonyl (C=O) stretch near 1710 cm⁻¹.[7]

Synthesis and Experimental Protocols

The most common and efficient method for synthesizing 3-pyridineacrylic acid is the Knoevenagel condensation.[8] This reaction involves the nucleophilic addition of an active hydrogen compound (malonic acid) to a carbonyl group (3-pyridinecarbaldehyde), followed by dehydration.[8]

Knoevenagel Condensation: General Protocol

The synthesis involves the reaction of 3-pyridinecarbaldehyde with malonic acid, typically using a weak base like pyridine or piperidine as a catalyst.[8][9] The reaction mixture is heated to reflux, followed by cooling and acidification to precipitate the final product.[9][10][11]

Caption: Workflow for the synthesis of 3-pyridineacrylic acid.

Detailed Experimental Protocol

This protocol is adapted from a reported synthesis of the isomeric (E)-3-(pyridin-4-yl)acrylic acid, which achieved a high yield.[9][10][11][12]

-

Mixing Reactants: In a 25 mL round-bottom flask, mix 3-pyridinecarbaldehyde (0.335 mmol) and malonic acid (0.335 mmol).

-

Add Catalyst: Add 2 mL of pyridine to the flask to serve as both the catalyst and solvent.[9][10][11]

-

Reflux: Equip the flask with a condenser and reflux the reaction mixture with constant stirring for 3 hours.[9][10][11]

-

Cooling and Precipitation: After the reflux period, cool the reaction mixture in an ice bath.[9][10][11]

-

Acidification: Slowly add drops of 37% hydrochloric acid (HCl) to the cooled mixture until the formation of a precipitate is observed.[9][10][11]

-

Isolation: Separate the obtained solid product by filtration.

-

Washing and Drying: Wash the solid with acetone and then recrystallize it from water to yield a colorless crystalline powder. A reported yield for the 4-pyridyl isomer using this method was 97.9%.[9][10][11]

Chemical Reactivity and Derivatization

The structure of 3-pyridineacrylic acid offers multiple sites for chemical modification: the carboxylic acid group, the carbon-carbon double bond, and the pyridine ring.[8] This versatility makes it a valuable starting material for generating diverse molecular scaffolds.

Key Reaction Pathways

-

Esterification: The carboxylic acid can be converted to its corresponding esters, such as ethyl trans-3-(3-pyridyl)acrylate, by reacting with an alcohol like ethanol in the presence of an acid catalyst.[1][8]

-

Michael Addition: The α,β-unsaturated carbonyl system acts as a Michael acceptor, readily reacting with various nucleophiles.[8]

-

N-Michael Addition: Primary and secondary amines add to the double bond to form β-amino acid derivatives.

-

Thia-Michael Addition: Thiols serve as potent nucleophiles to yield β-thioether compounds.[8]

-

-

Cyclization Reactions: The compound is a precursor for various heterocyclic systems.

-

[2+2] Cycloaddition: The carbon-carbon double bond can undergo photochemical [2+2] cycloaddition reactions, particularly in the solid state, to synthesize cyclobutane derivatives.[8]

Caption: Major chemical transformations of 3-pyridineacrylic acid.

The versatility of the Michael addition reaction with acrylic acid derivatives is highlighted in Table 2.

| Michael Acceptor | Nucleophile | Catalyst/Conditions | Product Type |

| Ethyl acrylate | Piperidine | Neat, rt | β-Amino ester |

| Methyl acrylate | Thiophenol | Et₃N, CH₂Cl₂ | β-Thioether ester |

| t-Butyl acrylate | Diethyl malonate | NaOEt, EtOH | β-Diester propanoate |

| This table, based on data for general acrylic acid derivatives, illustrates the types of reactions 3-pyridineacrylic acid can undergo.[8] |

Biological Activities and Therapeutic Potential

Derivatives of 3-pyridineacrylic acid have been investigated for a range of biological activities, positioning it as a valuable scaffold in drug discovery.

Antimicrobial Activity

3-Pyridineacrylic acid is a precursor for compounds with significant antimicrobial properties.[8] It is used to prepare aminopyridines that act as inhibitors of enoyl-acyl carrier protein (ACP) reductase, an essential enzyme in the bacterial fatty acid biosynthesis pathway.[1][13] This pathway is a key target for developing new antibacterial agents.[8]

Caption: Inhibition of bacterial fatty acid synthesis.

Quantitative data for a derivative demonstrates this potential, as shown in Table 3.

| Compound | Target Organisms | MIC (µg/mL) |

| 3-Pyridyl nitrofuranyl isoxazoline with piperazine linker | Multi-drug resistant (MDR) Staphylococcus strains | 4-32 |

| Data from a study on novel pyridyl isoxazolines.[8] |

Antiviral Activity

Trans-3-aryl acrylic acids, including 3-pyridineacrylic acid, have demonstrated antiviral activity against the Tobacco Mosaic Virus (TMV).[14] This suggests potential applications in developing agents against plant viruses or as scaffolds for broader antiviral research.[8]

| Compound | Concentration (µg/mL) | Inhibition Rate (%) |

| trans-3-(3-methoxyphenyl)acrylic acid | 500 | 68.4 |

| Ribavirin (Control) | 500 | 38.5 |

| This table presents data for compounds structurally related to 3-pyridineacrylic acid.[8] |

Enzyme Inhibition and Other Applications

-

Gelatinase B Inhibitors: It is a synthetic intermediate for aminomethyl benzimidazoles, which have been identified as inhibitors of gelatinase B (MMP-9), an enzyme implicated in cancer metastasis and inflammation.[1][8][13]

-

Anti-Inflammatory Potential: The core structure is considered a valuable component in the design of selective COX (cyclooxygenase) inhibitors, which are important anti-inflammatory drugs with potentially fewer side effects than non-selective NSAIDs.[8]

-

Pharmaceutical Development: The compound serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders.[15]

-

Agrochemicals: It is also used in formulating plant growth regulators to improve crop yields.[15]

Applications in Material Science

Beyond its biological applications, 3-pyridineacrylic acid is a significant compound in material science. Its ability to act as a bifunctional ligand, with both pyridine and carboxylic acid groups, allows it to coordinate with a wide range of metal ions.[8] This property is harnessed to construct coordination polymers and metal-organic frameworks (MOFs).[1][8] These materials are under intense investigation for applications in gas sorption, catalysis, and molecular sieving.[8] Specifically, it has been used as an organic linker to connect d- and f-block metals to create 3D heterometallic coordination polymers with unique luminescence properties.[1][13]

Conclusion

3-Pyridineacrylic acid is a high-value chemical intermediate with a broad spectrum of applications. Its straightforward synthesis via Knoevenagel condensation and the versatile reactivity of its functional groups make it an ideal scaffold for generating chemical diversity. In drug development, it is a key precursor for compounds with promising antimicrobial, antiviral, and enzyme-inhibiting activities. Furthermore, its utility as a ligand in material science underscores its importance across multiple scientific disciplines. Future research will likely continue to explore novel derivatives of 3-pyridineacrylic acid to develop new therapeutic agents and advanced materials.

References

- 1. Cas 19337-97-4,3-(3-PYRIDYL)ACRYLIC ACID | lookchem [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. 反-3-(3-吡啶基)烯丙酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Pyridineacrylic acid(1126-74-5) 1H NMR [m.chemicalbook.com]

- 5. 3-(3-PYRIDYL)ACRYLIC ACID(19337-97-4) 1H NMR spectrum [chemicalbook.com]

- 6. 3-(3-PYRIDYL)ACRYLIC ACID(19337-97-4) IR2 spectrum [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 3-(3-Pyridyl)acrylic Acid | Research Chemical Supplier [benchchem.com]

- 9. journals.iucr.org [journals.iucr.org]

- 10. journals.iucr.org [journals.iucr.org]

- 11. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 3-(3-PYRIDYL)ACRYLIC ACID | 19337-97-4 [chemicalbook.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. chemimpex.com [chemimpex.com]

The Dawn of Pyridylacrylic Acids: A Journey of Discovery and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridylacrylic acids, a fascinating class of heterocyclic compounds, have carved a significant niche in the landscape of medicinal chemistry and materials science. Characterized by a pyridine ring linked to an acrylic acid moiety, these molecules possess a unique bifunctionality that has driven extensive research into their synthesis, chemical properties, and biological activities. This whitepaper provides a comprehensive overview of the discovery and history of pyridylacrylic acids, detailing their synthesis, particularly through the Knoevenagel condensation, and exploring their diverse therapeutic potential. The document summarizes key quantitative data on their antimicrobial, antiviral, and neuroprotective effects, provides detailed experimental protocols for their synthesis and biological evaluation, and elucidates their potential mechanisms of action through the modulation of critical cellular signaling pathways, including NF-κB and MAPK. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction: The Genesis of a Versatile Scaffold

The story of pyridylacrylic acids is one of incremental discoveries, beginning with the fundamental explorations of pyridine chemistry. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic compounds with profound biological activities. The conjugation of this versatile heterocycle with an acrylic acid functionality bestowed upon the resulting molecules a unique set of chemical and physical properties, paving the way for their exploration in diverse scientific domains.

Early interest in these compounds was largely driven by their potential as building blocks in organic synthesis and as ligands in coordination chemistry. The presence of both a nitrogen atom in the pyridine ring (a Lewis base) and a carboxylic acid group makes them excellent candidates for the construction of metal-organic frameworks (MOFs) and coordination polymers with interesting photoluminescent and catalytic properties.[1][2][3][4] However, it was the burgeoning field of medicinal chemistry that truly unlocked the therapeutic potential of pyridylacrylic acid derivatives.

The Art of Synthesis: Crafting Pyridylacrylic Acids

The primary and most widely employed method for the synthesis of pyridylacrylic acids is the Knoevenagel condensation . This versatile carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst.[2][5][6] For the synthesis of pyridylacrylic acids, a pyridinecarboxaldehyde is reacted with a compound containing an active methylene group, such as malonic acid.

A general workflow for the synthesis of pyridylacrylic acids via the Knoevenagel condensation is depicted below:

Detailed Experimental Protocol: Synthesis of (E)-3-(pyridin-4-yl)acrylic acid

The following protocol provides a detailed methodology for the synthesis of (E)-3-(pyridin-4-yl)acrylic acid, a representative member of the pyridylacrylic acid family.[3]

Materials:

-

4-Pyridinecarboxaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Hydrochloric acid (HCl)

-

Acetone

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 4-pyridinecarboxaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

-

Add a catalytic amount of piperidine to the reaction mixture.

-

Reflux the mixture with stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly add concentrated HCl to the cooled mixture until a precipitate forms.

-

Filter the precipitate and wash it with cold acetone.

-

Recrystallize the crude product from hot ethanol to obtain pure (E)-3-(pyridin-4-yl)acrylic acid.

Table 1: Key Synthesis Parameters for Pyridylacrylic Acids

| Parameter | Value/Condition | Reference(s) |

| Reaction Type | Knoevenagel Condensation | [2][5] |

| Reactants | Pyridinecarboxaldehyde, Malonic Acid | [3] |

| Catalyst | Piperidine in Pyridine | [3] |

| Solvent | Pyridine | [3] |

| Reaction Temperature | Reflux | [3] |

| Typical Yield | >80% | [3] |

A Spectrum of Biological Activities: Therapeutic Promise

Pyridylacrylic acid derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of new therapeutic agents. Their spectrum of activity encompasses antimicrobial, antiviral, and neuroprotective effects.

Antimicrobial Activity: A New Weapon Against Drug Resistance

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of novel antibacterial and antifungal agents. Pyridylacrylic acid derivatives have emerged as a promising class of compounds with significant antimicrobial potential.[2][7] They are utilized in the synthesis of aminopyridines that function as inhibitors of the bacterial enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in fatty acid biosynthesis.[1][4]

Table 2: Antimicrobial Activity of Selected Pyridine Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |

| Pyridine-grafted copolymers | E. coli | 11-21 | [7] |

| Pyridine-grafted copolymers | S. aureus | 10-26 | [7] |

| 3-(5-nitro-2-furyl)acrylic acid esters | E. coli | - | [8] |

| 3-(5-nitro-2-furyl)acrylic acid esters | S. aureus | - | [8] |

Note: Specific MIC values for a broad range of pyridylacrylic acids are not extensively compiled in the literature. The table presents data for related pyridine and acrylic acid derivatives to indicate the potential of this chemical class.

Antiviral Activity: Combating Viral Threats

The search for effective antiviral therapies is a continuous endeavor. trans-3-(3-Pyridyl)acrylic acid has been identified as an inhibitor of the tobacco mosaic virus (TMV), highlighting the potential of this scaffold in phytopathology and potentially in human virology.[8]

Table 3: Antiviral Activity of a Pyridylacrylic Acid Derivative

| Compound | Virus | Activity | Reference(s) |

| This compound | Tobacco Mosaic Virus (TMV) | Antiviral activity demonstrated | [8] |

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant and growing healthcare burden. Research into the neuroprotective effects of pyridylacrylic acid derivatives has shown promise. These compounds are used as intermediates in the synthesis of neuroprotective agents.[1] While direct quantitative data on the neuroprotective effects of simple pyridylacrylic acids is still emerging, the therapeutic potential of this class of molecules is an active area of investigation.

Unraveling the Mechanism: Modulation of Cellular Signaling Pathways

The diverse biological activities of pyridylacrylic acids are likely mediated by their interaction with and modulation of key cellular signaling pathways. While direct and extensive research on the specific pathways affected by pyridylacrylic acids is still in its early stages, evidence from structurally related compounds and the known biology of the target diseases suggest the involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

The NF-κB Signaling Pathway: A Key Regulator of Inflammation

The NF-κB signaling pathway is a central regulator of the inflammatory response, cell survival, and proliferation. Its dysregulation is implicated in a wide range of inflammatory diseases and cancers. The canonical NF-κB pathway is activated by various stimuli, leading to the phosphorylation and degradation of the inhibitory IκBα protein. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Structurally related α,β-unsaturated carbonyl compounds have been shown to inhibit the NF-κB pathway, suggesting a similar mechanism for pyridylacrylic acids. This inhibition may occur through the direct inhibition of IκB kinase (IKK), thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

The MAPK Signaling Pathway: A Hub for Cellular Responses

The MAPK signaling pathway is another crucial signal transduction network that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The pathway consists of a cascade of protein kinases: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK).

Inhibition of the MAPK pathway is a key strategy in cancer therapy. The α,β-unsaturated ketone moiety present in pyridylacrylic acids is a known Michael acceptor, which can potentially react with cysteine residues in the active sites of kinases within the MAPK cascade, leading to their inhibition. This covalent modification would disrupt the signaling cascade and could account for the observed anti-proliferative effects of some derivatives.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of pyridylacrylic acid derivatives, a range of standardized in vitro assays are employed.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Pyridylacrylic acid derivative stock solution

-

Positive control antibiotic/antifungal

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10^5 CFU/mL.

-

Serially dilute the pyridylacrylic acid derivative in the appropriate broth in a 96-well plate.

-

Add the microbial inoculum to each well.

-

Include positive control wells (with a known antimicrobial agent) and negative control wells (no antimicrobial agent).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Antiviral Assay: Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the cell-killing effects of a virus.

Materials:

-

Host cell line susceptible to the virus

-

Virus stock

-

Cell culture medium

-

96-well cell culture plates

-

Pyridylacrylic acid derivative stock solution

-

Positive control antiviral drug

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

-

Seed the host cells in a 96-well plate and allow them to form a monolayer.

-

Treat the cells with serial dilutions of the pyridylacrylic acid derivative.

-

Infect the cells with the virus at a known multiplicity of infection (MOI).

-

Include virus control wells (cells + virus, no compound) and cell control wells (cells only).

-

Incubate the plate for a period sufficient to observe significant CPE in the virus control wells.

-

Assess cell viability using a suitable reagent.

-

The IC50 value (the concentration of the compound that inhibits CPE by 50%) is calculated from the dose-response curve.

Conclusion and Future Directions

The journey of pyridylacrylic acids, from their initial synthesis to the exploration of their multifaceted biological activities, underscores their significant potential in drug discovery and development. The versatility of their synthesis, primarily through the robust Knoevenagel condensation, allows for the generation of diverse libraries of derivatives for structure-activity relationship (SAR) studies. While the antimicrobial and antiviral activities of some derivatives are established, further research is warranted to elucidate the full spectrum of their therapeutic applications, particularly in the realm of neuroprotection.

The modulation of key signaling pathways such as NF-κB and MAPK by structurally related compounds provides a strong rationale for investigating these pathways as the primary mechanisms of action for pyridylacrylic acids. Future research should focus on:

-

Systematic screening of diverse pyridylacrylic acid libraries to identify lead compounds with potent and selective antimicrobial, antiviral, and neuroprotective activities.

-

In-depth mechanistic studies to confirm the direct interaction of pyridylacrylic acids with components of the NF-κB and MAPK signaling pathways and to quantify their inhibitory effects.

-

In vivo studies to evaluate the efficacy and safety of promising lead compounds in relevant animal models of infection, viral disease, and neurodegeneration.

The continued exploration of this fascinating class of compounds holds the promise of delivering novel and effective therapeutic agents to address some of the most pressing challenges in human health.

References

- 1. Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monoamine signaling and neuroinflammation: mechanistic connections and implications for neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of trans-3-(3-Pyridyl)acrylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3-(3-Pyridyl)acrylic acid, a molecule featuring a pyridine ring conjugated to an acrylic acid moiety, has emerged as a compound of significant interest in medicinal chemistry and drug discovery. Its structural motifs are present in a variety of biologically active molecules, suggesting a broad potential for therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound, presenting key quantitative data, detailed experimental methodologies, and insights into its potential mechanisms of action. While research on this specific compound is ongoing, this document consolidates the existing evidence and highlights promising avenues for future investigation.

Antiviral Activity

The most direct evidence for the biological activity of this compound comes from its evaluation as an antiviral agent, specifically against the Tobacco Mosaic Virus (TMV).

Quantitative Data: Anti-TMV Activity

A study by Wu et al. (2013) systematically evaluated a series of trans-3-aryl acrylic acids for their ability to inhibit TMV. The results for this compound (referred to as compound 15 in the study) are summarized below.

| Compound | Concentration (µg/mL) | In Vitro Inhibitory Rate (%) | In Vivo Protective Effect (%) | In Vivo Inactivation Effect (%) | In Vivo Curative Effect (%) | Reference |

| This compound | 500 | 52.3 | 55.1 | 85.2 | 48.7 | [1] |

| Ribavirin (Control) | 500 | 56.2 | 54.3 | 89.7 | 51.6 | [1] |

Table 1: Antiviral activity of this compound against Tobacco Mosaic Virus (TMV).

Experimental Protocol: Anti-TMV Assay

The antiviral activity against TMV was assessed using the half-leaf method as described by Wu et al. (2013)[1][2].

1. Virus Purification: The tobacco mosaic virus (TMV, strain U1) was purified from systemically infected Nicotiana tabacum L. 'Xanthi-nc' leaves. The concentration of the purified virus was determined spectrophotometrically using an extinction coefficient of 3.0 for a 1 mg/mL solution at 260 nm.

2. In Vitro Antiviral Assay (Half-Leaf Method):

- The purified TMV (30 µL of 6 x 10^-3 mg/mL) was mixed with a 500 µg/mL solution of the test compound in DMSO.

- The mixture was inoculated onto the left side of a Nicotiana tabacum L. 'Xanthi-nc' leaf.

- The right side of the same leaf was inoculated with a mixture of the virus and a DMSO solution as a control.

- The plants were kept in a greenhouse for 3 days to allow for the development of local lesions.

- The number of local lesions on both sides of the leaf was counted.

- The inhibitory rate was calculated using the formula: Inhibitory Rate (%) = [(C - T) / C] x 100, where C is the number of lesions on the control side and T is the number of lesions on the treated side.

3. In Vivo Antiviral Assay (Protective, Inactivation, and Curative Effects):

- Protective Effect: The compound solution was sprayed onto the leaves of healthy N. tabacum plants. After 12 hours, the leaves were inoculated with the virus.

- Inactivation Effect: The compound solution was mixed with the virus, and the mixture was then inoculated onto the leaves of healthy plants.

- Curative Effect: The plants were first inoculated with the virus. After 4 hours, the compound solution was sprayed onto the infected leaves.

- For all in vivo assays, a solvent control was used on separate plants. The number of local lesions was recorded after 3 days, and the percentage of inhibition for each effect was calculated.

Workflow for Anti-TMV Activity Screening

Caption: Workflow of in vitro and in vivo anti-TMV assays.

Potential as an Enzyme Inhibitor

While direct inhibitory data for this compound against many enzymes is not yet published, the acrylic acid scaffold is a known pharmacophore for enzyme inhibition. Furthermore, this compound is used as a synthetic precursor for inhibitors of clinically relevant enzymes.[3]

Urease and α-Glucosidase Inhibition

Studies on other natural and synthetic acrylic acid derivatives have demonstrated significant inhibitory activity against urease and α-glucosidase, suggesting that this compound may also possess these properties.[4][5]

| Acrylic Acid Derivative | Urease IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) | Reference |

| Compound 1 (from A. mellifolium) | 16.87 ± 0.02 | > 200 | [4][5] |

| Compound 2 (from A. mellifolium) | 13.71 ± 0.07 | > 200 | [4][5] |

| Compound 3 (from A. mellifolium) | 10.46 ± 0.03 | > 200 | [4][5] |

| Thiourea (Urease Control) | 21.5 ± 0.01 | - | [4] |

| Acarbose (α-Glucosidase Control) | - | 287.1 ± 0.03 | [4] |

Table 2: Enzyme inhibitory activities of related acrylic acid derivatives.

Experimental Protocol: Urease Inhibition Assay